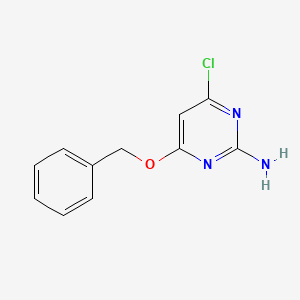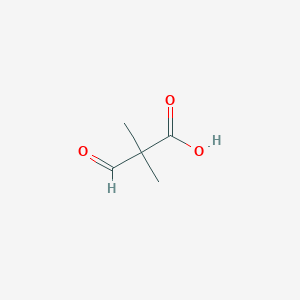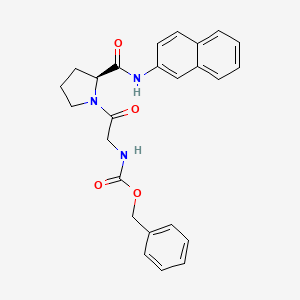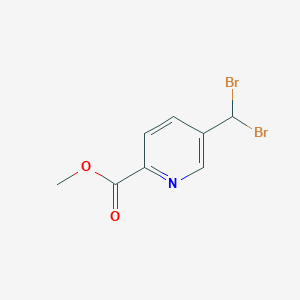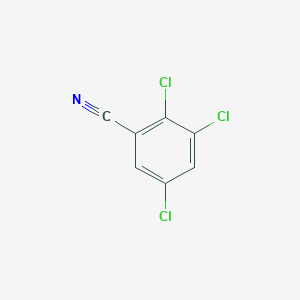
(5-氯-2-(3-(氯甲基)-5-甲基-4H-1,2,4-三唑-4-基)苯基)(苯基)甲酮
描述
(5-Chloro-2-(3-(chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone is a useful research compound. Its molecular formula is C17H13Cl2N3O and its molecular weight is 346.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Chloro-2-(3-(chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chloro-2-(3-(chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物质量控制
阿普唑仑杂质F [EP] 在药物质量控制中至关重要。 一种高效的LC/MS/MS方法已被开发用于分析阿普唑仑活性药物成分 (API) 和阿普唑仑片剂 。 这使得通过一次色谱运行就能鉴定阿普唑仑、其主要降解产物和其他杂质,从而确保药物产品的纯度和安全性。
降解产物分析
该化合物是研究阿普唑仑在各种条件下降解的标记。 它有助于了解药物在光稳定性和赋形剂影响方面的稳定性 。 对于预测药物的货架期和储存要求至关重要。
药物制剂改进
研究表明,阿普唑仑杂质F [EP] 在片剂制剂中,尤其是在温度和湿度升高的情况下,在赋形剂存在下快速形成 。 该知识可以指导用其他赋形剂(例如碳酸钙)代替某些赋形剂(例如乳糖),以提高药物制剂的稳定性 。
了解药物中的美拉德反应
该化合物参与美拉德反应,这在药物中很重要,因为许多药物含有氨基。 研究表明,还原性碳水化合物赋形剂通过美拉德反应导致该杂质的生成 。 这种理解可以导致更好的药物设计,以避免不必要的反应。
分析化学方法开发
阿普唑仑杂质F [EP] 用于开发分析方法,例如HPLC 与紫外检测。 这些方法允许快速且同时测定阿普唑仑及其杂质,这对于药物分析至关重要 。
实验室测试的参考标准
作为参考标准,该化合物用于欧洲药典中规定的实验室测试 。 它作为分析程序的基准,确保药物测试的一致性和可靠性。
研究药物制剂中的非活性成分
阿普唑仑杂质F [EP] 的鉴定有助于定性和定量研究药物制剂中的非活性成分。 这对了解药物产品的完整概况并确保其功效和安全性至关重要 。
作用机制
Target of Action
The compound, also known as Alprazolam impurity F [EP], is a derivative of Alprazolam . Alprazolam primarily targets the GABA receptors in the brain . These receptors play a crucial role in inhibitory neurotransmission and help reduce neuronal excitability .
Mode of Action
Alprazolam enhances the effect of GABA, a neurotransmitter that inhibits activity in the brain, thereby reducing anxiety and producing a calming effect .
Biochemical Pathways
Alprazolam and its derivatives are known to influence the gabaergic system . This system is involved in numerous neurological processes, including mood regulation, stress response, and sleep.
Pharmacokinetics
Alprazolam is primarily metabolized by cyp3a enzymes . Therefore, the compound’s ADME properties and bioavailability might be influenced by factors affecting these enzymes.
Result of Action
As a derivative of alprazolam, it may have similar effects, such as reducing anxiety and inducing a calming effect .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain excipients can speed up the degradation of Alprazolam, leading to the formation of impurities . Similarly, factors like temperature and humidity can affect the stability of the compound .
属性
IUPAC Name |
[5-chloro-2-[3-(chloromethyl)-5-methyl-1,2,4-triazol-4-yl]phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O/c1-11-20-21-16(10-18)22(11)15-8-7-13(19)9-14(15)17(23)12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBUCUDVFXOMHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40191385 | |
| Record name | (5-Chloro-2-(3-(chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37945-07-6 | |
| Record name | (5-Chloro-2-(3-(chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037945076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5-Chloro-2-(3-(chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-CHLORO-2-(3-(CHLOROMETHYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)PHENYL)(PHENYL)METHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87BL93EY98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
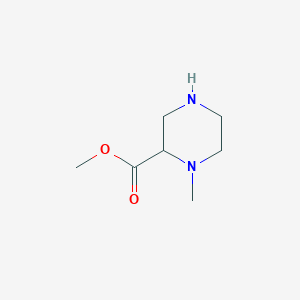
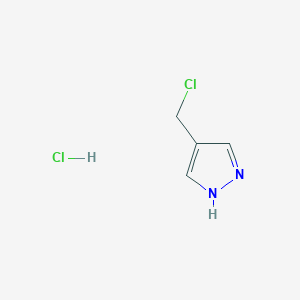
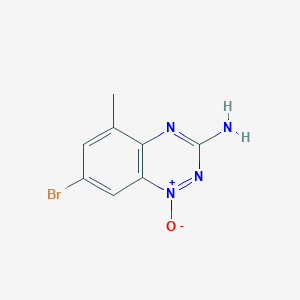
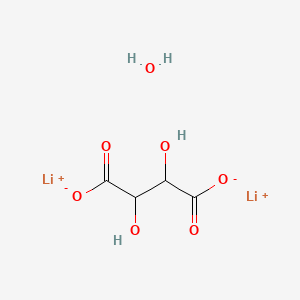
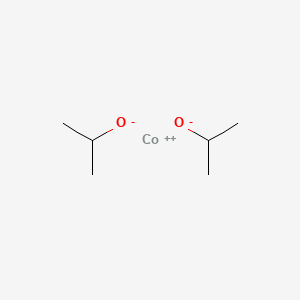
![N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B1603427.png)
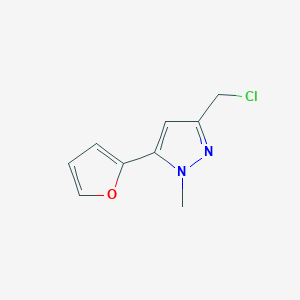
![[2-(Tetrahydropyran-4-yloxy)phenyl]methylamine](/img/structure/B1603429.png)
